molecular formula C4H7NO4 B1611100 2-amino(413C)butanedioic acid CAS No. 68315-35-5

2-amino(413C)butanedioic acid

Cat. No.: B1611100
CAS No.: 68315-35-5
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-LBPDFUHNSA-N
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Description

2-amino(413C)butanedioic acid: is a labeled form of aspartic acid, where the carbon at the fourth position is replaced with the carbon-13 isotope. This isotopic labeling is used in various scientific studies to trace and analyze metabolic pathways and reactions. The compound has the molecular formula HO213CCH2CH(NH2)CO2H and a molecular weight of 134.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino(413C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method is the reaction of labeled carbon dioxide with a suitable precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced reactors and purification techniques to isolate the labeled compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: 2-amino(413C)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-amino(413C)butanedioic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino(413C)butanedioic acid involves its incorporation into metabolic pathways where aspartic acid is a key intermediate. The labeled carbon-13 allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes. The molecular targets include enzymes and transporters involved in amino acid metabolism .

Comparison with Similar Compounds

  • DL-Aspartic acid-1-13C
  • DL-Aspartic acid-3-13C
  • L-Aspartic acid-4-13C
  • DL-Aspartic acid-1,4-13C2

Comparison: 2-amino(413C)butanedioic acid is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Other similar compounds have labeling at different positions, providing complementary information in metabolic studies .

Properties

IUPAC Name

2-amino(413C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487205
Record name DL-Aspartic acid-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68315-35-5
Record name DL-Aspartic acid-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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